Product packaging for Fondaparinux sodiuM interMediate A(Cat. No.:CAS No. 114870-02-9)

Fondaparinux sodiuM interMediate A

Cat. No.: B1180304
CAS No.: 114870-02-9
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Description

Significance of Synthetic Oligosaccharides as Active Pharmaceutical Ingredients

Synthetic oligosaccharides are increasingly vital as active pharmaceutical ingredients (APIs) because they offer significant advantages over their natural counterparts. rsc.orgabo.fi Naturally occurring carbohydrates are often found in microheterogeneous forms, making them difficult to isolate and characterize. nih.gov In contrast, chemical synthesis provides structurally homogeneous, pure compounds, which is critical for ensuring quality, reproducibility, and safety in pharmaceuticals. nih.govacs.org

Fondaparinux is a prime example of a successful synthetic oligosaccharide drug. rsc.org It is a pure, chemically synthesized pentasaccharide that mimics the antithrombin-binding site of heparin. rsc.orggoogle.com This precise structure allows for a more predictable anticoagulant response and an improved safety profile compared to heparin, which is derived from animal sources and can have variable composition. acs.orgnsf.gov The ability to create such tailor-made saccharides through synthesis opens the door to developing new therapeutics with enhanced potency and selectivity for a wide range of diseases. rsc.orgnih.gov

Challenges in Oligosaccharide Synthesis: A Context for Fondaparinux Sodium Intermediates

The creation of complex oligosaccharides like Fondaparinux is a multi-step process fraught with challenges that necessitate a sophisticated approach to chemical synthesis. rsc.orgnih.gov The synthesis of key building blocks, often referred to as intermediates, is a critical phase where these challenges are most pronounced. In the context of Fondaparinux, the synthesis starts with defined monosaccharide structures, sometimes labeled as Monomers A, B, C, D, and E, which correspond to the final units in the pentasaccharide. google.comgoogle.com The successful construction of these intermediates dictates the feasibility of the entire synthesis.

One of the most formidable challenges in oligosaccharide synthesis is controlling the stereochemistry of the glycosidic linkages that connect the sugar units. nih.gov Each new bond can form as either an alpha (α) or beta (β) anomer, and achieving the correct orientation is essential for the molecule's biological activity. nih.gov The synthesis of Fondaparinux requires the formation of specific stereochemistries at each linkage. google.comgoogle.com

Chemists employ various strategies to achieve this control. A common method is using a "participating" protecting group on the carbon atom adjacent to the anomeric center (C-2). This group can temporarily bond with the reaction center, shielding one face of the molecule and directing the incoming alcohol to attack from the opposite face, thus ensuring the formation of a 1,2-trans-glycosidic linkage. nih.govnih.gov For instance, acetyl and benzoyl groups are often used for this purpose in the synthesis of Fondaparinux intermediates. nih.govacs.org For more challenging 1,2-cis linkages, other complex methods and non-participating protecting groups are required, making the strategic planning of each coupling step paramount. rsc.org

The numerous hydroxyl and amino groups on a carbohydrate molecule have similar reactivity, making it impossible to form specific linkages without a detailed protection plan. nih.govlibretexts.org Protecting groups are chemical "caps" that temporarily mask these reactive sites, allowing chemists to expose a single specific site for reaction. rsc.org The synthesis of a complex molecule like a Fondaparinux intermediate requires multiple protecting groups that can be removed selectively under different conditions without affecting others—a concept known as an orthogonal strategy. nih.govnih.gov

The choice of protecting groups is critical as it influences the reactivity and solubility of the intermediates and can even direct the stereochemical outcome of the glycosylation. nih.govresearchgate.net A well-designed protecting group strategy for a Fondaparinux intermediate might involve a combination of benzyl (B1604629) ethers, acetyl esters, and other specialized groups, each chosen for its unique removal conditions (e.g., hydrogenolysis for benzyl groups, base for acetyl groups). nih.govlibretexts.org This intricate choreography of protection and deprotection steps is essential for building the complex architecture of the target oligosaccharide. nih.govacs.org

Table 1: Common Protecting Groups in Oligosaccharide Synthesis

Protecting Group Abbreviation Typical Removal Conditions Role in Synthesis
Benzyl Bn Hydrogenolysis (e.g., Pd/C, H₂) Protects hydroxyl groups; considered a "permanent" protecting group until late-stage removal. libretexts.org
Acetyl Ac Basic conditions (e.g., NaOMe) or acidic conditions. libretexts.org Protects hydroxyls; can act as a participating group to form 1,2-trans linkages. nih.gov
Benzoyl Bz Basic conditions (e.g., NaOMe), more stable than Acetyl. libretexts.org Protects hydroxyls; also used as a participating group for stereocontrol. nih.gov

After each synthetic step, the desired intermediate must be isolated from a mixture containing unreacted starting materials, byproducts, and reagents. This purification process is a significant bottleneck in oligosaccharide synthesis. rsc.orgnih.gov Intermediates at different stages of the synthesis can have very similar physical properties, making them difficult to separate using standard techniques like column chromatography. google.com

Role of Key Intermediates in Convergent Synthetic Strategies

To manage the complexities of building a large molecule like Fondaparinux, chemists often use a convergent synthesis strategy. abo.finih.gov Instead of building the molecule in a linear, step-by-step fashion, this approach involves preparing separate fragments (or key intermediates) of the final molecule, which are then joined together in the later stages. nih.gov

Properties

CAS No.

114870-02-9

Molecular Formula

C15H23NNa2O6S2

Synonyms

FSA

Origin of Product

United States

Retrosynthetic Analysis and Strategic Disconnections for Fondaparinux Sodium Intermediate a

Deconstruction into Monosaccharide and Oligosaccharide Building Blocks

Fondaparinux is a linear pentasaccharide with the sequence D-GlcNS6S-α-(1,4)-D-GlcA-β-(1,4)-D-GlcNS3,6S-α-(1,4)-L-IdoA2S-α-(1,4)-D-GlcNS6S-OMe. nih.govnsf.gov In synthetic chemistry, these five monosaccharide units are often designated with letters from right to left (reducing end to non-reducing end) as A, B, C, D, and E. google.com

Unit A: D-glucosamine derivative

Unit B: L-iduronic acid derivative

Unit C: D-glucosamine derivative

Unit D: D-glucuronic acid derivative

Unit E: D-glucosamine derivative

The retrosynthetic deconstruction of the Fondaparinux pentasaccharide (EDCBA) can proceed via two primary pathways: a linear approach or a convergent approach.

Linear Synthesis: This strategy involves the sequential addition of one monosaccharide unit at a time. Retrosynthetically, this means disconnecting one unit at a time from the growing chain, for example, EDCBA → EDCB + A → EDC + B, and so on.

Convergent Synthesis: This more common and often more efficient approach involves synthesizing larger oligosaccharide fragments separately and then coupling them together. nih.gov This deconstructs the pentasaccharide into multi-sugar blocks. Common fragments include disaccharides like BA and DC, and trisaccharides such as EDC. researchgate.netresearchgate.net These fragments are then combined in strategies like (EDC + BA) or (E + DCBA). researchgate.net

Table 1: Monosaccharide Building Blocks of Fondaparinux

Unit Designation Monosaccharide Core Key Structural Features in Fondaparinux
A D-glucosamine α-glycosidic linkage, N-sulfate, 6-O-sulfate
B L-iduronic acid α-glycosidic linkage, 2-O-sulfate
C D-glucosamine α-glycosidic linkage, N-sulfate, 3-O-sulfate, 6-O-sulfate
D D-glucuronic acid β-glycosidic linkage
E D-glucosamine α-glycosidic linkage, N-sulfate, 6-O-sulfate

Identification of Key Disconnection Points and Glycosidic Linkages

The primary disconnection points in the retrosynthesis of Fondaparinux are the four glycosidic linkages connecting the five monosaccharide units. The stereoselective formation of these bonds—three α-linkages and one β-linkage—is a central challenge in the synthesis. nih.govgoogle.com

The key linkages are:

D-C Linkage: β-(1→4) between GlcA (Unit D) and GlcN (Unit C)

C-B Linkage: α-(1→4) between GlcN (Unit C) and IdoA (Unit B)

B-A Linkage: α-(1→4) between IdoA (Unit B) and GlcN (Unit A)

E-D Linkage: α-(1→4) between GlcN (Unit E) and GlcA (Unit D)

The formation of β-glycosidic linkages, such as the D-C bond, can often be achieved with high stereoselectivity by using a participating protecting group (e.g., an acetyl group) at the C-2 position of the glycosyl donor. However, the synthesis of the α-glycosidic linkages is more complex, particularly when a non-participating group is at the C-2 position, which is necessary for the glucosamine (B1671600) units. researchgate.net The 1,2-cis glycosylation required for these α-linkages often poses a significant stereochemical challenge, risking the formation of the undesired β-isomer. nih.govnsf.gov

The L-iduronic acid (Unit B) presents a further challenge, as it can exist in different conformations, which influences the stereochemical outcome of the glycosylation reaction. Careful selection of reaction conditions and protecting groups on the glycosyl donor and acceptor is paramount to controlling the stereoselectivity of these crucial bond formations. nsf.gov

Table 2: Key Glycosidic Linkages and Synthetic Challenges

Linkage Type Units Connected Stereochemistry Synthetic Challenge
E-D α-(1→4) D-GlcN to D-GlcA 1,2-cis Achieving high α-selectivity with a non-participating C-2 group.
D-C β-(1→4) D-GlcA to D-GlcN 1,2-trans Generally achievable with C-2 neighboring group participation.
C-B α-(1→4) D-GlcN to L-IdoA 1,2-cis Controlling stereoselectivity with the conformationally flexible iduronic acid acceptor.
B-A α-(1→4) L-IdoA to D-GlcN 1,2-cis Stereocontrol during the formation of the α-iduronic linkage.

Comparative Analysis of Retrosynthetic Approaches (e.g., [3+2] Coupling Strategy)

Several retrosynthetic strategies have been developed to assemble the Fondaparinux pentasaccharide, each with distinct advantages and disadvantages. These can be broadly categorized by the size of the fragments that are coupled in the key steps.

Convergent Strategies Convergent syntheses, which involve coupling larger, pre-assembled oligosaccharide fragments, are generally preferred for their efficiency. nih.gov

[3+2] Coupling Strategy: This is a widely used convergent approach where a trisaccharide donor (EDC) is coupled with a disaccharide acceptor (BA). nih.govresearchgate.net This strategy significantly reduces the number of steps in the final assembly of the full pentasaccharide backbone. However, it requires the efficient and stereocontrolled synthesis of the two larger fragments, which can be complex in themselves. For instance, the synthesis of the EDC trisaccharide donor can be challenging. researchgate.net

[E + DCBA] or [EDCB + A] Strategy: These approaches involve coupling a monosaccharide with a larger tetrasaccharide fragment. The E + DCBA strategy was among the earlier approaches developed. researchgate.net These methods depend heavily on the successful synthesis of the large tetrasaccharide block, which carries the cumulative challenges of multiple glycosylations.

Table 3: Comparison of Major Retrosynthetic Strategies for Fondaparinux

Strategy Description Advantages Disadvantages
Linear Sequential addition of monosaccharides (A+B→AB, AB+C→ABC, etc.) Conceptually straightforward. Many steps, often low overall yield, purification challenges.
[3+2] Coupling Coupling of a trisaccharide (EDC) and a disaccharide (BA). nih.govresearchgate.net Highly convergent, efficient final coupling, often higher yields. Requires complex synthesis of two large, protected fragments. researchgate.net
[E + DCBA] Coupling Coupling of a monosaccharide (E) with a tetrasaccharide (DCBA). researchgate.net Reduces final coupling to a single glycosylation. The synthesis of the tetrasaccharide fragment is very challenging.
[1+2+2] One-Pot Coupling of three fragments (e.g., a monosaccharide and two disaccharides) in a single reaction vessel. nih.govnsf.gov High efficiency, avoids multiple intermediate purifications, potentially scalable. nih.gov Requires careful selection of building blocks with differentiated reactivity.

Process Research and Development for Scalable Production of Fondaparinux Sodium Intermediate a

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is paramount to achieving a robust and economically viable process for Fondaparinux Sodium Intermediate A. This involves a systematic investigation of various parameters to maximize product yield and minimize impurity formation.

Solvent Selection and Optimization

The choice of solvent is crucial as it influences reaction rates, solubility of reactants and products, and the impurity profile. A variety of solvents are typically screened to identify the optimal medium for the synthesis of this compound. The ideal solvent should provide good solubility for the starting materials, facilitate the desired reaction pathway, and allow for easy isolation of the product.

Table 1: Solvent Screening for this compound Synthesis

Solvent Dielectric Constant (20°C) Boiling Point (°C) Observations
Dichloromethane (DCM) 9.1 39.6 Good initial solubility, but potential for side reactions.
Toluene 2.4 110.6 Higher reaction temperatures achievable, may improve reaction rates.
Acetonitrile (ACN) 37.5 81.6 High polarity, can influence reaction selectivity.
N,N-Dimethylformamide (DMF) 36.7 153 Excellent dissolving power, but high boiling point can complicate removal.

Through systematic evaluation, an optimal solvent or solvent mixture is selected that balances these factors to provide the highest possible yield and purity of the intermediate.

Reagent Stoichiometry and Addition Regimes

The precise control of reagent stoichiometry is critical to maximize the conversion of starting materials and minimize the formation of process-related impurities. The molar ratios of the glycosyl donor and acceptor, as well as the activating agent, are carefully optimized. An excess of one reagent may drive the reaction to completion but can also lead to the formation of by-products that are difficult to separate.

The regime for reagent addition also plays a significant role. For instance, slow, controlled addition of a reagent can help to maintain a low concentration of a reactive species, thereby suppressing side reactions. This is particularly important in reactions that are highly exothermic or where one of the reagents is prone to degradation.

Process Intensification and Throughput Enhancement

To meet the demands of large-scale production, process intensification strategies are employed to increase the efficiency and throughput of the synthesis.

Telescoping Reaction Steps to Avoid Intermediate Isolation

In a multi-step synthesis, isolating and purifying each intermediate can be time-consuming and lead to significant material loss. Telescoping, or "one-pot" synthesis, involves performing consecutive reaction steps in the same reactor without isolating the intermediate products. This approach can significantly reduce processing time, solvent usage, and waste generation. For the synthesis of this compound, this could involve combining a protection step followed by a glycosylation reaction in a single, continuous process.

Development of Continuous Flow Reactor Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of pharmaceutical intermediates. In a flow reactor, reactants are continuously pumped through a tube or a series of interconnected tubes where the reaction takes place. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, leading to improved reaction efficiency and safety. The development of continuous flow methodologies for the synthesis of this compound can lead to higher throughput, better product consistency, and a smaller manufacturing footprint.

Impurity Profiling and Control during Intermediate Synthesis

A thorough understanding of the impurity profile is essential for the development of a robust and well-controlled manufacturing process. Impurities can arise from starting materials, side reactions, or degradation of the product.

The first step in impurity control is the identification and characterization of potential impurities using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Once identified, the formation of these impurities can be minimized by optimizing reaction conditions, such as temperature, reaction time, and reagent stoichiometry.

Table 2: Common Process-Related Impurities in the Synthesis of this compound

Impurity Type Potential Origin Control Strategy
Anomeric Isomers Non-selective glycosylation Optimization of catalyst and reaction conditions.
Incompletely Reacted Starting Materials Inefficient reaction Optimization of stoichiometry and reaction time.
By-products from Side Reactions Sub-optimal reaction conditions Fine-tuning of temperature, solvent, and reagent addition.

By implementing effective control strategies, the level of impurities in the final intermediate can be consistently maintained below the required limits, ensuring the quality and safety of the final active pharmaceutical ingredient.

Identification and Characterization of Process-Related Impurities and Byproducts

The complex, multi-step synthesis of this compound inevitably leads to the formation of various process-related impurities and byproducts. nih.govgoogle.com These impurities can arise from starting materials, side reactions, or degradation of the target molecule. nih.gov Thorough identification and characterization of these impurities are paramount for ensuring the quality, safety, and efficacy of the final drug product. google.com

A variety of analytical techniques are employed to detect and characterize these impurities. High-Performance Liquid Chromatography (HPLC), often coupled with Evaporative Light Scattering Detection (ELSD), is a powerful tool for separating and quantifying impurities. nih.gov Given that Fondaparinux and its intermediates lack a strong UV chromophore, ELSD is a suitable alternative to UV detection. nih.gov For structural elucidation of unknown impurities, techniques like mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. nih.gov

Common process-related impurities can include isomers, incompletely reacted intermediates, and byproducts from side reactions such as those resulting from the use of certain activating reagents. For instance, the formation of unwanted β-isomers during glycosylation steps is a significant challenge in oligosaccharide synthesis. nih.gov Additionally, impurities can be introduced through the starting materials themselves. nih.gov

Below is a table summarizing potential process-related impurities in the synthesis of Fondaparinux intermediates:

Impurity TypeDescriptionAnalytical Method(s) for Identification
Stereoisomers Incorrect stereochemistry at glycosidic linkages (e.g., β-isomers instead of the desired α-isomers).NMR Spectroscopy, HPLC
Incompletely Reacted Intermediates Monosaccharide or disaccharide precursors that have not been fully incorporated into the pentasaccharide chain.HPLC-ELSD, MS
Byproducts from Side Reactions Compounds formed from unintended reactions of starting materials or intermediates. An example is the formation of byproducts from chloroacetate (B1199739) derivatives. google.comHPLC-MS, NMR
Degradation Products Impurities formed by the breakdown of the desired intermediate under the reaction or purification conditions.HPLC-ELSD, MS
Carry-over Impurities Impurities present in the starting monosaccharides or reagents that are carried through the synthetic sequence.HPLC, GC-MS (for volatile impurities)

Strategies for Impurity Mitigation and Removal within the Synthetic Pathway

Effective control of impurities requires a multi-pronged approach that begins with the design of the synthetic route and extends through each processing step. Strategies for mitigating and removing impurities are crucial for achieving the high purity required for pharmaceutical applications. nih.govrsc.org

Mitigation Strategies:

Optimized Reaction Conditions: Careful control of reaction parameters such as temperature, pH, and reaction time can significantly minimize the formation of byproducts. For example, in sulfonation reactions, maintaining a pH of no more than 9.0 can reduce the formation of de-sulfated impurities. google.com

Stereoselective Glycosylation: The use of appropriate protecting groups and activators is critical to ensure high stereoselectivity during glycosylation, thereby reducing the formation of unwanted isomers. nih.gov

One-Pot Syntheses: Iterative one-pot synthetic methods can enhance efficiency and reduce the need for intermediate purifications, which can in turn minimize the introduction of impurities during handling and processing. rsc.orgresearchgate.net

Removal Strategies:

Crystallization: Crystallization is a highly effective method for purifying intermediates, as it can selectively isolate the desired compound from a solution containing impurities. The crystallization of several monosaccharide and oligosaccharide intermediates has been shown to simplify purification procedures significantly. nih.gov

Chromatography: Various chromatographic techniques are employed for purification. These include:

Size-Exclusion Chromatography (e.g., Sephadex G-25): This method separates molecules based on their size and is useful for removing smaller or larger impurities. nih.gov

Ion-Exchange Chromatography (e.g., Dowex 50WX8Na+): This technique is effective for separating charged molecules and is used in the final purification stages of Fondaparinux. nih.gov

Preparative HPLC: This can be used for the fine purification of intermediates, although it may be less practical for very large-scale production.

Filtration and Solvent Treatment: Simple filtration can be used to remove undissolved impurities. google.com Washing the crude product with appropriate organic solvents can also effectively remove certain types of impurities. google.com For instance, treating a crude intermediate with isopropyl alcohol followed by methanol (B129727) with pH adjustment can lead to a purified product. google.com

Prevention of Carry-Over Impurities from Starting Materials

The quality of the starting materials is a critical determinant of the purity of the final product. Impurities present in the initial monosaccharide building blocks can be carried through the entire synthetic sequence and may be difficult to remove at later stages. nih.gov

A robust quality control program for all raw materials is therefore essential. This includes:

Strict Specification Setting: Establishing detailed specifications for each starting material, including acceptable limits for known and potential impurities.

Vendor Qualification: Ensuring that suppliers of raw materials have adequate quality control measures in place.

Analytical Testing: Performing comprehensive analytical testing on incoming batches of starting materials to confirm their identity, purity, and conformity to specifications. This can include techniques like HPLC, GC, and spectroscopy.

Purification of Starting Materials: If necessary, purifying the starting materials before they are introduced into the synthetic process to remove any unacceptable impurities.

By implementing these measures, the introduction of impurities from external sources can be effectively controlled, leading to a more robust and reproducible manufacturing process.

Scalability Considerations for Industrial Production

Translating a synthetic route from the laboratory to an industrial scale presents a unique set of challenges that must be addressed to ensure a safe, efficient, and cost-effective manufacturing process. google.comgoogle.comepo.orgresearchgate.net

Engineering Aspects of Large-Scale Synthesis

The engineering aspects of scaling up the synthesis of this compound are critical for successful industrial production. nih.govgoogle.comgoogle.comepo.org These include:

Reactor Design and Material of Construction: Reactors must be of an appropriate size and material to handle the reaction volumes and corrosive reagents (e.g., sulfating agents) used in the synthesis. Glass-lined or stainless steel reactors are commonly used.

Heat and Mass Transfer: Efficient heat transfer is crucial for maintaining precise temperature control, which is often critical for minimizing side reactions. Similarly, effective mixing (mass transfer) is necessary to ensure uniform reaction kinetics and prevent localized "hot spots." The scalability of these parameters from small-scale laboratory flasks to large industrial reactors is not always linear and requires careful engineering calculations and pilot-scale studies.

Process Control and Automation: Implementing automated process control systems is essential for ensuring batch-to-batch consistency and reproducibility on an industrial scale. This includes monitoring and controlling parameters such as temperature, pressure, pH, and reagent addition rates in real-time.

Safety Considerations: The large-scale handling of potentially hazardous reagents and solvents requires a thorough safety assessment and the implementation of appropriate engineering controls, such as closed-system transfers and proper ventilation, to protect workers and the environment.

Economic Analysis of Synthetic Routes

Cycle Time: The time required to complete one full batch of production, known as the cycle time, influences the throughput of the manufacturing facility. Shorter cycle times lead to higher productivity and lower operational costs.

Capital and Operational Costs: The initial investment in manufacturing equipment (capital cost) and the ongoing costs of labor, energy, and waste disposal (operational costs) are also significant economic considerations.

Purification Costs: The complexity and cost of the purification process can be a major factor. Routes that produce a purer crude product with fewer difficult-to-remove impurities will generally have lower purification costs. The use of crystallization instead of expensive chromatographic methods can lead to substantial cost savings. nih.gov

The following table provides a simplified comparison of different synthetic strategies from an economic perspective:

Synthetic StrategyKey AdvantagesKey DisadvantagesEconomic Impact
Linear Synthesis Conceptually straightforward.Often has a low overall yield, especially for long sequences.Can be less economical due to high raw material consumption and low throughput.
Convergent Synthesis Higher overall yield as key fragments are synthesized separately and then combined. nih.govMay require more complex planning and execution.Generally more economical for large-scale production due to improved yields and efficiency. nih.gov
One-Pot Synthesis Reduces the number of intermediate purification steps, saving time and resources. rsc.orgresearchgate.netCan be challenging to optimize and control, as all reactions occur in the same vessel.Can be highly economical if well-optimized, as it reduces cycle time and waste generation.

Ultimately, the choice of the most suitable synthetic route for the industrial production of this compound involves a careful balance of chemical feasibility, scalability, and economic viability.

Future Directions and Emerging Research Avenues in Fondaparinux Sodium Intermediate Synthesis

Exploration of Novel Catalytic Systems for Glycosylation

The stereoselective formation of glycosidic bonds is a pivotal challenge in the synthesis of complex oligosaccharides like Fondaparinux intermediates. Future research is heavily invested in discovering and optimizing novel catalytic systems that offer greater control over stereoselectivity, improved yields, and milder reaction conditions.

Key areas of exploration include the development of new activators and promoters for glycosyl donors. While traditional systems have proven effective, researchers are investigating more efficient and less harsh reagents. For instance, the use of cheaper and more environmentally friendly activators is a significant area of focus. The goal is to move away from stoichiometric promoters towards truly catalytic systems that can be used in smaller quantities, thereby reducing waste and simplifying purification processes.

Detailed research findings indicate that the choice of catalyst can significantly influence the outcome of the glycosylation reaction, particularly the ratio of α and β anomers formed. This is critical for Fondaparinux synthesis, which requires specific stereochemistry for its biological activity. The development of guidelines for stereocontrolled glycosylation based on the quantitative assessment of reactivity is a promising approach to predict and control the stereochemical outcome of these complex reactions.

Table 1: Novel Catalytic Systems and Promoters in Glycosylation

Catalyst/Promoter SystemKey FeaturesPotential Application in Fondaparinux Intermediate Synthesis
N-Iodosuccinimide (NIS)/Triflic acid (TfOH)Highly efficient for activating thioglycosides.Improving coupling yields and stereoselectivity.
Triethylsilyl trifluoromethanesulfonate (B1224126) (TESOTf)Mild and effective activator.Facilitating glycosylations under less harsh conditions.
Triflic acid (TfOH)Strong acidic promoter.Driving challenging glycosylation reactions to completion.
4,6-O-benzylidene-directed glycosylationsMethod to preferentially obtain 1,2-cis glycosides.Enhancing stereocontrol for specific linkages.

Development of Biomimetic or Chemoenzymatic Synthesis of Related Oligosaccharide Structures

Nature provides a blueprint for the efficient synthesis of complex carbohydrates through enzymatic processes. Future strategies for synthesizing Fondaparinux intermediates are increasingly looking towards biomimetic and chemoenzymatic approaches to replicate this efficiency and selectivity.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. This hybrid approach can overcome many of the challenges associated with purely chemical methods, such as the need for extensive protecting group manipulations and the difficulty in achieving specific stereoselectivity. For instance, glycoside hydrolases and glycosyltransferases are being explored for their ability to form specific glycosidic linkages found in Fondaparinux. Glycosynthases, which are engineered glycoside hydrolases, are particularly promising as they can synthesize glycosidic bonds without the risk of product hydrolysis.

Biomimetic approaches aim to mimic the natural biosynthetic pathways of oligosaccharides. This could involve the in vitro reconstruction of enzymatic pathways using a cocktail of purified enzymes to build the oligosaccharide chain step-by-step. The development of such methods for Fondaparinux intermediates could lead to more efficient and stereospecific syntheses.

Table 2: Enzymes in Chemoenzymatic Oligosaccharide Synthesis

Enzyme ClassFunctionRelevance to Fondaparinux Intermediate Synthesis
GlycosyltransferasesCatalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor.Precise and stereospecific formation of glycosidic bonds.
Glycoside HydrolasesCan be used for transglycosylation reactions to form new glycosidic bonds.Potential for forming specific linkages in the pentasaccharide chain.
GlycosynthasesMutant glycoside hydrolases that catalyze glycosidic bond formation without hydrolysis.Improved yields and cleaner reactions compared to wild-type hydrolases.

Advanced Automation and High-Throughput Screening in Process Development

The complexity of oligosaccharide synthesis has traditionally made it a labor-intensive and time-consuming process. The integration of automation and high-throughput screening is set to revolutionize the development of synthetic routes for Fondaparinux intermediates.

Automated oligosaccharide synthesizers, analogous to peptide and oligonucleotide synthesizers, are becoming increasingly sophisticated. These instruments can perform the repetitive cycles of glycosylation and deprotection required for oligosaccharide assembly on a solid support, significantly reducing manual labor and improving reproducibility. The automated synthesis of a fully protected Fondaparinux pentasaccharide has already been demonstrated, showcasing the potential of this technology for producing intermediates on a gram scale.

High-throughput screening (HTS) methods are being developed to rapidly identify optimal reaction conditions, catalysts, and enzyme variants for glycosylation reactions. For example, HTS can be used to screen libraries of glycosynthase mutants to find variants with improved activity and stability for the synthesis of specific oligosaccharide structures. This accelerates the process development timeline and allows for the exploration of a much wider range of synthetic possibilities.

Integration of In-Situ Analytical Techniques for Real-Time Process Control

To ensure the quality and consistency of Fondaparinux intermediate synthesis, particularly in a manufacturing setting, real-time monitoring and control of the reaction process are crucial. The integration of in-situ analytical techniques, often referred to as Process Analytical Technology (PAT), is a key area of future development.

Techniques such as Raman and infrared (IR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products in the reaction mixture without the need for sampling. This allows for precise control over reaction parameters, such as temperature and reagent addition, to optimize the yield and purity of the desired intermediate. For glycosylation reactions, in-situ monitoring can help to determine the optimal reaction endpoint and prevent the formation of impurities.

Automated sampling systems coupled with rapid analytical methods like high-performance liquid chromatography (HPLC) can also provide near real-time data on the progress of the synthesis. This information can be used to implement feedback control strategies to maintain the process within the desired operating parameters, leading to more robust and reproducible manufacturing processes.

Sustainable and Green Chemistry Innovations in Intermediate Synthesis

Key areas of innovation include the use of more benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the design of synthetic routes with higher atom economy. For example, research into catalytic glycosylation systems aims to reduce the amount of activator and promoter needed, thereby minimizing waste.

Furthermore, chemoenzymatic approaches align well with the principles of green chemistry as enzymes operate under mild conditions (neutral pH and ambient temperature) in aqueous solutions, reducing the need for harsh reagents and organic solvents. The development of scalable and efficient chemoenzymatic routes for Fondaparinux intermediates represents a significant step towards a more sustainable manufacturing process. The synthesis of Fondaparinux has seen efforts to reduce the number of chemical steps, with some methods aiming for around 25 steps, a significant reduction from the initial 50-step synthesis.

Q & A

Basic Research Questions

Q. What are the critical steps for optimizing the synthesis of Fondaparinux Sodium Intermediate A, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis involves converting intermediates such as ABCDE4 to Fondaparinux Sodium under controlled pH conditions (≤9.0) to prevent degradation . Key parameters include temperature (maintained at 20–25°C), reaction time (monitored via HPLC for completion), and purification via ion-exchange chromatography to remove residual byproducts. Adjusting pH post-reaction to stabilize the intermediate is critical, as deviations >9.0 lead to hydrolysis of the sulfated polysaccharide chain .

Q. Which analytical methods are validated for characterizing this compound, and how are system suitability criteria established?

  • Methodological Answer : Pharmacopeial standards (e.g., USP) require HPLC-UV with a validated C18 column (5 µm, 250 mm × 4.6 mm) and mobile phase (acetonitrile:0.1M sodium sulfate, pH 3.0). System suitability tests include resolution ≥2.0 between Fondaparinux and related compounds (A–G) and RSD ≤2.0% for peak areas in six replicate injections . For identity confirmation, NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are used to verify the pentasaccharide structure and sulfate group positioning .

Q. How do impurities in this compound impact downstream applications, and what thresholds are permissible?

  • Methodological Answer : Impurities (e.g., desulfated isomers or residual solvents) above 0.1% can reduce anticoagulant efficacy by altering Factor Xa binding kinetics. Quality control protocols require:

  • Limit tests : ≤0.5% for total related substances (HPLC).
  • Residual solvents : ≤500 ppm for acetonitrile (GC-headspace analysis).
    Batch rejection occurs if impurities exceed these thresholds, as per ICH Q3A guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the anticoagulant activity of this compound in different experimental models?

  • Methodological Answer : Discrepancies arise from variations in antithrombin (AT) concentrations across assays. For example:

  • In vitro : IC₅₀ = 0.59 ± 0.05 anti-Xa IU/mL (ac-M cells) vs. 0.17 ± 0.03 IU/mL (MMPs), due to differential AT availability .
  • In vivo : Dose adjustments are needed in renal impairment models (eGFR <30 mL/min) to avoid overestimation of efficacy. Use standardized AT-supplemented plasma (1 IU/mL) in thrombin generation assays to harmonize results .

Q. What strategies are recommended for designing stability studies of this compound under accelerated degradation conditions?

  • Methodological Answer : Follow ICH Q1A guidelines:

  • Forced degradation : Expose to 40°C/75% RH (6 months) and pH 3.0/9.0 buffers (48 hrs).
  • Critical quality attributes (CQAs) : Monitor sulfate group integrity (FTIR), polysaccharide chain length (SEC-MALS), and bioactivity (anti-Xa assay). Degradation products (e.g., depolymerized chains) exceeding 2% necessitate reformulation with stabilizers like trehalose .

Q. How can researchers address reproducibility challenges in synthesizing this compound across laboratories?

  • Methodological Answer : Implement a FAIR (Findable, Accessible, Interoperable, Reusable) data framework:

  • Standardized protocols : Share detailed synthesis steps (e.g., pH adjustment timing, mixing rates) via platforms like Zenodo.
  • Inter-lab validation : Use a centralized reference standard (e.g., NIBSC code 21/344) for cross-calibration of HPLC systems .
  • Metadata documentation : Include raw NMR spectra, chromatograms, and batch-specific AT activity data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.